1H-Benzimidazole-2-carboximidamide

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

1H-Benzimidazole-2-carboximidamide (CAS 69006-93-5) differs critically from generic benzimidazoles: its 2-carboximidamide group provides 3 H-bond donors, 2 acceptors, and a pKa of 9.92—governing solubility and target binding under physiological conditions. This scaffold is validated in nanomolar GSK-3β kinase inhibitors and sub-micromolar antiviral agents disrupting HCV/HBV IRES RNA. Generic substitution at the 2-position compromises pharmacological activity; procure the specific carboximidamide derivative to maintain SAR integrity in kinase and antiviral programs. Bulk and custom synthesis available.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 69006-93-5
Cat. No. B1623126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-carboximidamide
CAS69006-93-5
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(=N)N
InChIInChI=1S/C8H8N4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10)(H,11,12)
InChIKeyDKMZVRTWQBZKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-carboximidamide (CAS 69006-93-5): A Carboximidamide-Functionalized Benzimidazole Scaffold for Kinase and Antiviral Research


1H-Benzimidazole-2-carboximidamide (CAS 69006-93-5) is a heterocyclic compound featuring a benzimidazole core with a carboximidamide group at the 2-position . This substitution imparts distinct hydrogen-bonding capacity (three H-bond donors, two H-bond acceptors) and a predicted pKa of 9.92 ± 0.10 , rendering it a versatile intermediate and a privileged pharmacophore in medicinal chemistry . Its structural motif is recurrent in kinase inhibitors and antiviral agents, positioning it as a key building block for targeted drug discovery programs .

Why 1H-Benzimidazole-2-carboximidamide Cannot Be Interchanged with Carboxamide or Unsubstituted Benzimidazole Analogs


Benzimidazole-based scaffolds are highly sensitive to 2-position substitution . The carboximidamide group in 1H-Benzimidazole-2-carboximidamide provides a fundamentally different electronic and steric environment compared to the more common carboxamide (C=O) or carboxylic acid analogs . This translates to altered hydrogen-bonding networks (additional donor/acceptor sites) and a predicted pKa (9.92) that significantly impacts ionization state and solubility under physiological conditions relative to its carboxamide counterpart . Consequently, generic substitution within the benzimidazole class often leads to loss of target engagement or altered pharmacokinetic properties, necessitating specific procurement of the carboximidamide derivative for structure-activity relationship (SAR) studies where the amidine moiety is a required pharmacophore element .

Quantitative Differentiation of 1H-Benzimidazole-2-carboximidamide: Physicochemical and Biological Evidence Against Closest Analogs


Physicochemical Differentiation: Basicity (pKa) and Hydrogen-Bonding Capacity vs. 1H-Benzimidazole-2-carboxamide

The carboximidamide group in 1H-Benzimidazole-2-carboximidamide confers distinct physicochemical properties relative to the carboxamide analog (CAS 5805-52-7). Specifically, the target compound possesses a predicted pKa of 9.92 ± 0.10 , whereas the carboxamide analog has a predicted pKa of 10.59 ± 0.10 . This ~0.67 unit difference in pKa indicates a lower basicity for the carboximidamide, which directly influences its protonation state and solubility at physiological pH. Furthermore, the carboximidamide presents three hydrogen-bond donors and two acceptors, compared to the carboxamide's two donors and two acceptors , offering an additional interaction vector for target binding.

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

Antiviral Activity Class-Level Inference: Sub-Micromolar Potency of Benzimidazole Carboximidamides Against HCV

While direct quantitative data for the parent 1H-Benzimidazole-2-carboximidamide is limited in primary literature, the benzimidazole carboximidamide scaffold class exhibits potent antiviral activity. Studies on closely related benzimidazole derivatives demonstrate inhibition of Hepatitis C Virus (HCV) replication at low to sub-micromolar concentrations via targeting the internal ribosome entry site (IRES) RNA structure [1]. In related studies, optimized benzimidazole derivatives achieved IC50 values of 0.9 µM and 0.7 µM against HBV [2]. This class-level activity establishes the carboximidamide-substituted benzimidazole as a validated chemotype for antiviral development, supporting its procurement as a core scaffold for SAR exploration.

Antiviral Research Hepatitis C Virus IRES Inhibition

Role as a Privileged Scaffold in Kinase Inhibition: Inclusion in ATP-Competitive GSK-3 Inhibitor Libraries

1H-Benzimidazole-2-carboximidamide serves as a core structural element in numerous ATP-competitive kinase inhibitors. Specifically, benzimidazole analogs have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key target in diabetes and neurodegenerative diseases [1]. While the parent compound itself may not be the final drug candidate, its inclusion in screening libraries is validated by the fact that optimized benzimidazole derivatives achieve IC50 values <20 nM against GSK-3 [1]. This contrasts with simple benzimidazoles lacking the 2-carboximidamide group, which typically show no significant GSK-3 inhibition.

Kinase Inhibition GSK-3 Drug Discovery

Optimal Research and Procurement Applications for 1H-Benzimidazole-2-carboximidamide


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Procure 1H-Benzimidazole-2-carboximidamide as a core scaffold for synthesizing focused libraries targeting the ATP-binding pocket of kinases, particularly GSK-3β, where benzimidazole-2-carboxamidines have demonstrated nanomolar potency [1].

Antiviral Drug Discovery: HCV and HBV IRES-Targeted Agents

Utilize the compound as a validated starting point for developing next-generation antiviral agents that disrupt viral IRES RNA structure. Class-level data supports sub-micromolar activity against HCV and HBV, making it a strategic choice for SAR campaigns [2].

Chemical Biology: pH-Dependent Probes and Chelators

Exploit the compound's unique pKa (9.92) and multiple hydrogen-bonding sites for designing pH-sensitive fluorescent probes or metal-chelating agents where ionization state and coordination geometry are critical for function .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzimidazole-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.